molecular formula C22H20ClN3OS B2783377 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1105240-58-1

2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2783377
CAS No.: 1105240-58-1
M. Wt: 409.93
InChI Key: BYEWBIPWCHEZJU-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, an ethoxy group, and a thioether linkage to a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the chloro and ethoxy groups: This step involves the selective chlorination and ethoxylation of the phenyl ring, which can be carried out using reagents such as thionyl chloride and ethyl alcohol in the presence of a catalyst.

    Thioether formation: The final step involves the nucleophilic substitution reaction between the pyrazolopyrazine core and 4-methylbenzyl thiol, typically in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: The compound’s properties may be useful in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-4-methoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(3-Bromo-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

The unique combination of the chloro and ethoxy groups, along with the thioether linkage to a methylbenzyl group, distinguishes 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine from its analogs. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3OS/c1-3-27-21-9-8-17(12-18(21)23)19-13-20-22(24-10-11-26(20)25-19)28-14-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEWBIPWCHEZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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